9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole
Description
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Properties
IUPAC Name |
9-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-25-18-7-6-8-19(17-18)27-16-15-26-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBKUPPZCUZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole typically involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in a monoglyme solvent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to exert their effects through various mechanisms, including:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Adrenergic Receptor Blocking: Inhibiting adrenergic receptors, which can be beneficial in treating cardiovascular diseases.
Modulation of Enzymatic Activity: Affecting enzymes involved in metabolic pathways, such as those related to diabetes.
Comparison with Similar Compounds
Similar compounds to 9-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]carbazole include other carbazole derivatives and indole derivatives. Some examples are:
Carvedilol: A well-known carbazole derivative used as a medication for heart failure and hypertension.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and pharmacological properties compared to other similar compounds.
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